N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, methylsulfonyl, and phenylethyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the dichlorophenyl, methylsulfonyl, and phenylethyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and phenylethyl halides. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide is scaled up using large reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide shares structural similarities with other glycinamide derivatives, such as N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)acetamide and N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)propionamide.
Uniqueness
The uniqueness of N2
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(16-11-14(18)7-8-15(16)19)12-17(22)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCMMVLUIVYZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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